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Compound of Interest

Compound Name: Kadsurindutin H

Cat. No.: B15241563

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the 1H and 13C Nuclear Magnetic
Resonance (NMR) data for Kadcoccitane H, a rearranged lanostane triterpenoid. The
information presented herein is essential for the identification, characterization, and quality
control of this natural product in research and drug development settings.

Introduction

Kadcoccitane H is a member of the kadcoccitane family of triterpenoids, which are
characterized by a unique 6/6/5/6-fused tetracyclic ring system.[1] These compounds, isolated
from plants of the Kadsura genus, have garnered interest for their complex molecular
architectures and potential biological activities. Accurate NMR data is fundamental for the
unambiguous structural elucidation and verification of such complex natural products. This
document outlines the definitive 1H and 13C NMR assignments for Kadcoccitane H and
provides a comprehensive protocol for obtaining and analyzing such data.

Data Presentation: 1H and 13C NMR Assignments
for Kadcoccitane H

The following table summarizes the 1H and 13C NMR chemical shifts (&) for Kadcoccitane H,
recorded in CDCI3. The assignments are based on extensive 1D and 2D NMR spectroscopic
analysis, including COSY, HSQC, and HMBC experiments.
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OH (ppm), Multiplicity (J in

Position oC (ppm)
Hz)
1 36.1 1.45, m; 1.65, m
2 28.0 1.70, m; 1.95, m
3 212.5 -
4 47.5 -
5 51.5 2.40, dd (12.0, 4.0)
6 234 2.15, m; 2.70, m
7 128.4 5.98,t(7.7)
8 1445 -
9 169.8 -
10 39.8 -
11 118.1 6.30, s
12 168.4 -
13 146.5 -
14 54.1 -
15 31.2 2.50, m; 2.65, m
16 36.4 1.80, m; 2.05, m
17 50.8 225, m
18 12.5 212,s
19 19.2 1.10, s
20 36.2 245 m
21 18.7 1.06, d (6.9)
22 36.5 1.55, m; 1.65 m
23 24.5 1.50, m; 1.60, m
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24 170.2

25 1251 5.85, s
26 20.1 2.02,s
27 15.8 112, s
28 18.1 138, s
29 29.7 1.24,s
30 21.9 112, s

Data sourced from the supplementary information of "Biomimetic syntheses of kadcoccitane H
and kadcotrione C methyl ester" and "Four new lanostane triterpenoids featuring extended Tt-
conjugated systems from the stems of Kadsura coccinea".[2][3]

Experimental Protocols
Sample Preparation for NMR Analysis

A standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.

o Sample Purity: Ensure the isolated Kadcoccitane H is of high purity (>95%), as impurities
can complicate spectral interpretation.

e Solvent Selection: Use a high-quality deuterated solvent, typically chloroform-d (CDCI3), for
optimal sample dissolution.

o Concentration: Prepare the sample by dissolving 5-10 mg of Kadcoccitane H in
approximately 0.5-0.6 mL of the deuterated solvent.[4]

« Filtration: To remove any particulate matter that could degrade spectral quality, filter the
sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
dry 5 mm NMR tube.

¢ Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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NMR Spectrometer and Parameters

The following parameters are recommended for acquiring high-resolution NMR data on a 500
MHz or higher field spectrometer.

e 1D 1H NMR:

[e]

Pulse Program: Standard single-pulse sequence.

o

Spectral Width: 0-12 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.

e 1D 13C NMR:

[¢]

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

[e]

Spectral Width: 0-220 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, depending on concentration and experiment time.

e 2D Experiments (COSY, HSQC, HMBC):
o Standard pulse programs available on the spectrometer software should be utilized.
o Optimize spectral widths in both dimensions to encompass all relevant signals.

o The number of increments in the indirect dimension and the number of scans per
increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.

Strategy for NMR Data Assignment
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» 1H NMR Analysis: Identify key proton signals, such as olefinic protons, methyl singlets and
doublets, and methine protons.

e 13C NMR and DEPT: Determine the number of carbon atoms and classify them as methyl
(CH3), methylene (CH2), methine (CH), or quaternary (C) carbons using DEPT-135 and
DEPT-90 experiments.

o HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal to its
directly attached carbon atom.

e COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks to
establish connectivities within molecular fragments.

o HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond)
correlations between protons and carbons. This is crucial for connecting the fragments
identified by COSY and for assigning quaternary carbons.

» Structure Confirmation: Integrate all the data from the 1D and 2D NMR experiments to
assemble the complete structure of Kadcoccitane H and unambiguously assign all 1H and
13C chemical shifts.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a natural
product like Kadcoccitane H using NMR spectroscopy.
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Caption: Workflow for the structural elucidation of Kadcoccitane H via NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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